ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Description
Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The core structure, imidazo[4,5-b]pyridine, is analogous to purine, enabling interactions with biomolecules like DNA and proteins . Key substituents include a bromine atom at position 6 and an ethyl carboxylate group at position 2. The bromine enhances electrophilicity, facilitating cross-coupling reactions, while the ethyl ester improves solubility and serves as a synthetic handle for derivatization .
This compound is synthesized via condensation of 6-bromo-pyridine-2,3-diamine with pyrazole-4-carboxaldehydes under reflux or microwave irradiation . Its structural and electronic properties make it a candidate for pharmaceutical applications, including antiviral, anti-inflammatory, and kinase inhibition activities .
Properties
IUPAC Name |
ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-6-3-5(10)4-11-7(6)13-8/h3-4H,2H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZUANIECDYRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions usually include refluxing in ethanol for an extended period, followed by cooling and evaporation to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Coupling Reactions: It can undergo Buchwald-Hartwig and Suzuki cross-coupling reactions to form C-N and C-C bonds, respectively.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts are often used in Buchwald-Hartwig and Suzuki reactions.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves cyclization reactions using precursors like 5-bromopyridine-2,3-diamine and ethyl 2-bromoacetate. The reaction is often conducted in solvents such as dimethylformamide (DMF) under elevated temperatures with a base like potassium carbonate to facilitate the cyclization process.
This compound has demonstrated significant biological activities, making it a candidate for various therapeutic applications:
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential antimicrobial and antiviral effects. Its structure allows for interactions with biological targets that may inhibit microbial growth or viral replication.
Cancer Therapeutics
Studies have shown that derivatives of imidazo[4,5-b]pyridine compounds can act as inhibitors of specific enzymes involved in cancer progression. This compound is being investigated for its potential to modulate pathways relevant to tumor growth and metastasis .
Material Science Applications
In addition to its biological applications, this compound is also explored in material science for the development of new materials and catalysts. Its unique chemical structure allows it to serve as a building block for synthesizing more complex compounds with desirable properties for industrial applications.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various imidazo[4,5-b]pyridine derivatives, including this compound. The results indicated that this compound could inhibit the growth of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that the compound exhibited significant inhibitory effects on bacterial growth, highlighting its potential as a new antibiotic agent.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to mimic purine, enabling it to interfere with nucleic acid metabolism and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate with structurally related heterocycles, focusing on core modifications , substituent effects , and biological relevance .
Table 1: Structural and Functional Comparison of Selected Compounds
Core Structure Variations
- Imidazo[4,5-b]pyridine vs. Pyrrolo[2,3-c]pyridine: The imidazo[4,5-b]pyridine core (two nitrogen atoms in the five-membered ring) enhances hydrogen-bonding capacity compared to pyrrolo[2,3-c]pyridine (one nitrogen). This difference impacts interactions with biological targets, as seen in the purine-like activity of imidazo derivatives .
Imidazo[4,5-b]pyridine vs. Thiazolo[4,5-b]pyridine :
Substituent Effects
Halogenation (Br vs. Cl) :
- Bromine at position 6 (target compound) provides a heavier halogen, enhancing steric and electronic effects compared to chlorine in pyrrolo derivatives. Bromine’s larger atomic radius facilitates Suzuki-Miyaura couplings, enabling diversification .
- Chlorine in compound 9b () may offer similar reactivity but with reduced steric hindrance .
Ester vs. Alkyne Groups :
Crystallographic and Physicochemical Properties
- Planarity and Hydrogen Bonding :
- The imidazo[4,5-b]pyridine core in the target compound exhibits near-planarity (dihedral angle = 2.7° with acetyl group in a related structure), promoting π-stacking in crystals. Intermolecular N–H⋯N and C–H⋯O bonds stabilize its lattice, as seen in .
- Thiazolo derivatives () show similar planarity but form distinct hydrogen-bonding networks due to sulfur’s electronegativity .
Biological Activity
Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an imidazo[4,5-b]pyridine core with a bromine substituent and an ethyl ester functional group. Its molecular formula is CHBrNO, with a molecular weight of approximately 284.11 g/mol .
This compound's biological activity can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes by binding to their active sites, thus blocking their activity. This interaction can modulate metabolic pathways crucial in disease processes .
- Mimicking Purine Derivatives : Its structural similarity to purine allows it to interfere with nucleic acid metabolism, which is vital for cell proliferation and survival .
Antimicrobial Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine, including this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds could effectively inhibit bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
Anticancer Potential
The compound has also been studied for its anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies revealed that this compound significantly reduced the viability of cancer cells in a dose-dependent manner. The IC values were reported in the range of 10–20 µM for different cancer types .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 5-bromopyridine derivatives . The compound serves as a scaffold for developing new derivatives with enhanced biological activities.
Table 2: Structural Variants and Their Activities
| Compound Name | Structural Modifications | Biological Activity |
|---|---|---|
| Ethyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate | Amino group at position six | Enhanced solubility |
| Ethyl 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate | Chlorine substitution at position five | Increased anti-inflammatory activity |
Q & A
Q. What are the common synthetic routes for ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate?
The synthesis typically involves alkylation or acylation of the imidazo[4,5-b]pyridine core. For example:
- Alkylation : Reacting 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with alkyl halides (e.g., allylbromide or benzyl chloride) under phase-transfer catalysis (PTC) using K₂CO₃ as a base in DMF. This method yields derivatives with substituents at the 3-position .
- Acylation : Acetyl chloride can introduce acetyl groups under reflux conditions with tetrabutylammonium bromide as a catalyst, followed by column chromatography purification .
- Methylation : Methyl iodide reacts with the parent compound in DMF to produce methyl-substituted derivatives, monitored via TLC .
Q. Key Optimization Factors :
Q. How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard for structural elucidation:
- Planarity : The fused imidazo[4,5-b]pyridine system is nearly planar, with deviations ≤0.017 Å. Substituents (e.g., allyl or benzyl groups) form dihedral angles of 70–130° with the core, affecting molecular conformation .
- Hydrogen Bonding : Strong N–H···O interactions create dimeric structures in the crystal lattice, stabilizing the solid-state arrangement .
- Torsional Angles : For allyl derivatives, the N2–C7–C8–C9 torsion angle is approximately -131.6°, indicating steric constraints .
Q. Analytical Tools :
- Single-crystal X-ray diffraction (resolution: R factor ≤0.077) .
- TLC for reaction monitoring.
- NMR and IR for functional group verification.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization requires addressing:
- Catalyst Loading : Increasing tetrabutylammonium bromide (0.1–0.3 mmol) enhances reaction rates in PTC-mediated alkylation .
- Temperature : Reflux conditions (e.g., 24 hours in DMF at 100°C) are critical for complete conversion .
- Purification : Gradient elution (ethyl acetate/hexane ratios) improves separation of polar byproducts .
Case Study :
In the synthesis of 3-allyl derivatives, a 93.4 mmol scale reaction achieved >80% yield after column chromatography, with crystals obtained via slow methanol evaporation .
Q. What strategies resolve contradictions in reported biological activities?
Discrepancies often arise from structural variations or assay conditions:
- Substituent Effects : Bromine at the 6-position vs. 7-position (e.g., 6-bromo vs. 7-bromo derivatives) alters bioactivity. For instance, 7-bromo-2-phenyl derivatives show antimicrobial activity, while 6-bromo analogs may prioritize kinase inhibition .
- Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or concentrations (IC₅₀ values) impact reported efficacy. Standardized protocols (e.g., MTT assays at 10 µM) reduce variability .
Q. Recommendations :
- Conduct comparative studies using isogenic cell lines.
- Validate results with orthogonal assays (e.g., fluorescence polarization for kinase inhibition).
Q. How does bromine positioning influence reactivity and bioactivity?
The 6-bromo substituent directs electrophilic substitution and modulates biological interactions:
- Reactivity : Bromine at the 6-position deactivates the pyridine ring, favoring nucleophilic aromatic substitution at the 5-position. This contrasts with 7-bromo derivatives, which exhibit higher electrophilicity .
- Bioactivity : 6-Bromo derivatives show enhanced binding to Aurora A kinase (IC₅₀ = 12 nM) compared to non-brominated analogs, likely due to halogen bonding with kinase active sites .
Q. Structural Insights :
Q. What methodologies assess the compound’s potential as a kinase inhibitor?
- In Vitro Kinase Assays : Use recombinant Aurora A kinase with ATP-Glo™ luminescence to measure inhibition .
- Molecular Docking : Simulate binding poses using software like AutoDock Vina, referencing crystallographic data (PDB: 2W1C) .
- SAR Studies : Compare IC₅₀ values of 6-bromo derivatives with methyl, allyl, or acetyl substituents to identify critical functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
